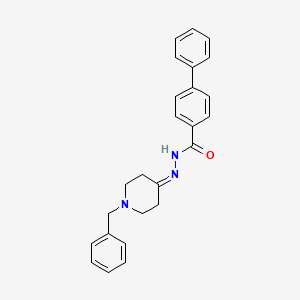![molecular formula C17H14F3N5O3S B12491351 5-(4-methylbenzenesulfonamido)-N-[3-(trifluoromethyl)phenyl]-2H-1,2,3-triazole-4-carboxamide](/img/structure/B12491351.png)
5-(4-methylbenzenesulfonamido)-N-[3-(trifluoromethyl)phenyl]-2H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-methylbenzenesulfonamido)-N-[3-(trifluoromethyl)phenyl]-2H-1,2,3-triazole-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-methylbenzenesulfonamido)-N-[3-(trifluoromethyl)phenyl]-2H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a reaction between an azide and an alkyne.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using radical trifluoromethylation techniques, which involve the use of trifluoromethylating agents under specific conditions.
Sulfonamide Formation: The sulfonamide group can be introduced by reacting the appropriate amine with a sulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
5-(4-methylbenzenesulfonamido)-N-[3-(trifluoromethyl)phenyl]-2H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide or trifluoromethyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines, alcohols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-(4-methylbenzenesulfonamido)-N-[3-(trifluoromethyl)phenyl]-2H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research:
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Mecanismo De Acción
The mechanism of action of 5-(4-methylbenzenesulfonamido)-N-[3-(trifluoromethyl)phenyl]-2H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity through various pathways:
Comparación Con Compuestos Similares
Similar Compounds
5-(3,5-bis(trifluoromethyl)phenyl)-1H-tetrazole: Similar in structure but with a tetrazole ring instead of a triazole ring.
3,5-bis(trifluoromethyl)benzylamine: Contains the trifluoromethyl groups but lacks the triazole and sulfonamide functionalities.
Uniqueness
5-(4-methylbenzenesulfonamido)-N-[3-(trifluoromethyl)phenyl]-2H-1,2,3-triazole-4-carboxamide is unique due to its combination of a triazole ring, trifluoromethyl group, and sulfonamide group
Propiedades
Fórmula molecular |
C17H14F3N5O3S |
|---|---|
Peso molecular |
425.4 g/mol |
Nombre IUPAC |
5-[(4-methylphenyl)sulfonylamino]-N-[3-(trifluoromethyl)phenyl]-2H-triazole-4-carboxamide |
InChI |
InChI=1S/C17H14F3N5O3S/c1-10-5-7-13(8-6-10)29(27,28)24-15-14(22-25-23-15)16(26)21-12-4-2-3-11(9-12)17(18,19)20/h2-9H,1H3,(H,21,26)(H2,22,23,24,25) |
Clave InChI |
HZCVGNRORJUXNO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NNN=C2C(=O)NC3=CC=CC(=C3)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![11-(3-chloro-4-hydroxy-5-methoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B12491273.png)
![5-{[(6-chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-1-methyl-1H-tetrazole](/img/structure/B12491290.png)
![1-(Azepan-1-yl)-2-{[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B12491294.png)

![1-{2-[(3,4-Dimethoxyphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12491300.png)
![2-{[(5-Carboxyfuran-2-yl)methyl]sulfanyl}butanedioic acid](/img/structure/B12491321.png)
![1-(4-chlorophenyl)-6-{4-[(2-fluorobenzyl)oxy]phenyl}-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12491326.png)
![methyl 2-amino-4-[2-(benzyloxy)phenyl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate](/img/structure/B12491329.png)
![3-chloro-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B12491333.png)
![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-ethylphenoxy)acetyl]amino}benzoate](/img/structure/B12491334.png)
![1-Ethyl-4-[1-(4-methoxybenzyl)piperidin-4-yl]piperazine](/img/structure/B12491335.png)
![Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}benzoate](/img/structure/B12491337.png)
![N-(3-chlorophenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B12491340.png)
![4-(3,5-dimethyl-1-benzofuran-2-yl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one](/img/structure/B12491349.png)
